molecular formula C10H12ClFO B1656246 4-Chloro-1-(4-fluorophenyl)butan-1-ol CAS No. 51787-87-2

4-Chloro-1-(4-fluorophenyl)butan-1-ol

Cat. No. B1656246
CAS RN: 51787-87-2
M. Wt: 202.65 g/mol
InChI Key: YTEUQGXRCFYPSA-UHFFFAOYSA-N
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Description

4-Chloro-1-(4-fluorophenyl)butan-1-ol is a chemical compound with the molecular formula C10H12ClFO . It has a molecular weight of 202.653 Da . It is also known by other names such as γ-Chloro-p-fluorobutyrophenone, 3-Chloropropyl 4’-fluorophenyl ketone, ω-Chloro-4-fluorobutyrophenone, and others .


Molecular Structure Analysis

The molecular structure of 4-Chloro-1-(4-fluorophenyl)butan-1-ol consists of a butanol backbone with a chlorine atom attached to the first carbon and a 4-fluorophenyl group attached to the fourth carbon .

Scientific Research Applications

  • Conformational Study and Chiral Discrimination : A study by (Rondino et al., 2016) explored the conformational landscape of (S)-1-(4-chlorophenyl)ethanol and its diastereomeric adducts, including those with butan-2-ol. This research used resonant two-photon ionization spectroscopy and theoretical calculations, revealing insights into the molecular structure and interactions, crucial for understanding chiral discrimination.

  • Structure-Activity Relationship in Drug Design : The work of (Peprah et al., 2012) involved structural studies on compounds related to 4-Chloro-1-(4-fluorophenyl)butan-1-ol, examining their binding affinity to dopamine and serotonin receptors. This research is significant in designing new pharmaceutical agents, particularly in the realm of antipsychotic drugs.

  • Investigation of Intermolecular Interactions : In a study by (Ciavardini et al., 2013), the focus was on the diastereomeric complexes involving 1-aryl-1-ethanol and butan-2-ol. The study highlighted the role of fluorine substitution in modulating intermolecular interactions, which is critical in understanding chiral recognition and molecular binding.

  • Cancer Research : Research by (Asong et al., 2019) found that analogs of 4-Chloro-1-(4-fluorophenyl)butan-1-ol demonstrated activity against cancer cell lines. This suggests potential applications in developing new anticancer drugs.

  • Intramolecular Hydrolysis Studies : A study by (Kalyanam & Likhate, 1987) focused on the carbonyl-assisted intramolecular hydrolysis of related compounds, emphasizing the influence of substitution patterns on chemical reactions. This is significant in organic synthesis and pharmaceutical chemistry.

  • enyl)butan-1-ol, leading to key chiral intermediates used in the synthesis of antipsychotic drugs. This research is critical in the field of biotechnology and pharmaceutical manufacturing.
  • Synthesis and Application in Dye-Sensitized Solar Cells : In the study by (Islam et al., 2006), aryl-substituted β-diketonato-ruthenium(II)-polypyridyl sensitizers were synthesized, involving compounds related to 4-Chloro-1-(4-fluorophenyl)butan-1-ol. These complexes showed potential applications in dye-sensitized solar cells, indicating the compound's relevance in materials science and renewable energy.

  • Lipase-Catalyzed Synthesis : Research by (Pop et al., 2011) described the lipase-catalyzed synthesis of enantiomers of 3-chloro-1-arylpropan-1-ols, including those with structures similar to 4-Chloro-1-(4-fluorophenyl)butan-1-ol. This study is relevant to green chemistry and the synthesis of chirally pure substances.

properties

IUPAC Name

4-chloro-1-(4-fluorophenyl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFO/c11-7-1-2-10(13)8-3-5-9(12)6-4-8/h3-6,10,13H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEUQGXRCFYPSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCCCl)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80966110
Record name 4-Chloro-1-(4-fluorophenyl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80966110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-(4-fluorophenyl)butan-1-ol

CAS RN

51787-87-2
Record name α-(3-Chloropropyl)-4-fluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51787-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-(3-Chloropropyl)-4-fluorobenzyl alcohol
Source ChemIDplus
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Record name 4-Chloro-1-(4-fluorophenyl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80966110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-(3-chloropropyl)-4-fluorobenzyl alcohol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-chloro-1-(4-fluorophenyl)butan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JN Zhou, Q Fang, YH Hu, LY Yang, FF Wu… - Organic & …, 2014 - pubs.rsc.org
A set of reaction conditions has been established to facilitate the non-precious copper-catalyzed enantioselective hydrosilylation of a number of structurally diverse β-, γ- or ε-halo-…
Number of citations: 47 pubs.rsc.org
A Marrazzo, J Fiorito, L Zappala, O Prezzavento… - European journal of …, 2011 - Elsevier
Complex mechanisms of prostate cancer progression prompt to novel therapeutic strategies concerning a combination of drugs or of single molecules able to interact with more crucial …
Number of citations: 40 www.sciencedirect.com
P Sozio, J Fiorito, V Di Giacomo, A Di Stefano… - European Journal of …, 2015 - Elsevier
In a previous work we reported the antiproliferative effects of (±)-MRJF4, a novel haloperidol metabolite II (HP-mII) (a sigma-1 antagonist and sigma-2 agonist) prodrug, obtained …
Number of citations: 36 www.sciencedirect.com
M Dichiara, E Amata, A Rescifina… - Future Medicinal …, 2017 - Future Science
The use of haloperidol metabolite II (HP-metabolite II) prodrugs is an emerging strategy in the treatment of cancer. HP-metabolite II exhibits antiproliferative properties at micromolar …
Number of citations: 4 www.future-science.com
S De Angelis, M De Renzo, C Carlucci… - Organic & …, 2016 - pubs.rsc.org
A convenient, versatile, and green CBS-asymmetric reduction of aryl and heteroaryl ketones has been developed by using the microreactor technology. The study demonstrates that it is …
Number of citations: 29 pubs.rsc.org
H TURKEZ - 2014 - http://www. sciencedirect. com …
Number of citations: 0

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